Abacavir

Description

Properties

IUPAC Name |

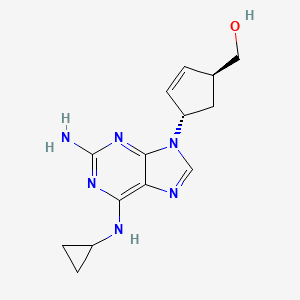

[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N6O/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19)/t8-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGSCOLBFJQGHM-SCZZXKLOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

136470-78-5 (Succinate) | |

| Record name | Abacavir [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136470785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4046444 | |

| Record name | Abacavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Abacavir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015182 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 77,000 mg/l @ 25 °C, 1.21e+00 g/L | |

| Record name | Abacavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01048 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ABACAVIR SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7154 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Abacavir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015182 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

VP: 3.1X10-13 mm Hg @ 25 °C /Estimated/ /Abacavir/ | |

| Record name | ABACAVIR SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7154 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white solid | |

CAS No. |

136470-78-5, 188062-50-2 | |

| Record name | Abacavir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136470-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Abacavir [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136470785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Abacavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01048 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Abacavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,4R)-4-[2-AMINO-6-(CYCLOPROPYLAMINO)-9H-PURIN-9-YL]-2-CYCLOPENTENE-1-METHANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ABACAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WR2TIP26VS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ABACAVIR SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7154 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Abacavir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015182 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

165 °C | |

| Record name | Abacavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01048 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Abacavir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015182 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Abacavir's Mechanism of Action in HIV-1 Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanism of action of abacavir, a critical nucleoside reverse transcriptase inhibitor (NRTI) in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1). This document details the molecular interactions, enzymatic kinetics, and cellular pathways that underpin this compound's antiretroviral activity. It also provides detailed experimental protocols for key assays and summarizes quantitative data to facilitate comparative analysis.

Introduction to this compound

This compound is a potent carbocyclic synthetic nucleoside analog of guanosine.[1][2][3] As a cornerstone of combination antiretroviral therapy (cART), it plays a crucial role in the management of HIV-1 infection.[4] Its efficacy lies in its ability to disrupt the HIV-1 replication cycle at a critical juncture: the conversion of viral RNA into proviral DNA, a process catalyzed by the viral enzyme reverse transcriptase (RT).[1][5][6]

Intracellular Activation and Molecular Mechanism

This compound is administered as a prodrug and must undergo intracellular phosphorylation to become pharmacologically active.[7] This multi-step enzymatic conversion culminates in the formation of carbovir triphosphate (CBV-TP), the active anabolite that directly inhibits HIV-1 reverse transcriptase.[2][7]

Intracellular Phosphorylation Pathway

The intracellular activation of this compound is a sequential process mediated by host cellular kinases:

-

This compound to this compound Monophosphate: this compound is first phosphorylated by adenosine phosphotransferase to form this compound 5'-monophosphate.[5][7]

-

This compound Monophosphate to Carbovir Monophosphate: A cytosolic deaminase then converts this compound monophosphate to carbovir monophosphate (CBV-MP).[7]

-

Carbovir Monophosphate to Carbovir Diphosphate and Triphosphate: Cellular kinases, including guanylate kinase, subsequently phosphorylate CBV-MP to carbovir diphosphate (CBV-DP) and finally to the active carbovir triphosphate (CBV-TP).[5]

Inhibition of HIV-1 Reverse Transcriptase

CBV-TP, as a guanosine analog, employs a dual mechanism to inhibit HIV-1 RT:[6][8]

-

Competitive Inhibition: CBV-TP competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for the active site of HIV-1 RT.[3][6] This competition reduces the rate of viral DNA synthesis.

-

Chain Termination: Once incorporated into the growing viral DNA strand, CBV-TP acts as a chain terminator.[6][7] this compound is a carbocyclic nucleoside, meaning it lacks the 3'-hydroxyl group necessary for the formation of the 5'-3' phosphodiester bond required for DNA chain elongation.[3][6] This premature termination of the DNA chain effectively halts the reverse transcription process.[7]

Quantitative Analysis of this compound's Antiviral Activity

The potency of this compound and its active metabolite, CBV-TP, has been quantified through various in vitro assays. The 50% inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to evaluate its efficacy.

| Parameter | Compound | Value | Cell Type/Assay Condition | Reference |

| IC50 | This compound | 3.7 to 5.8 µM | HIV-1IIIB in various cell lines | [6] |

| This compound | 0.07 to 1.0 µM | HIV-1BaL in various cell lines | [6] | |

| This compound | 0.26 ± 0.18 µM | Clinical isolates | [6] | |

| Ki | Carbovir Triphosphate | 0.021 µM | HIV reverse transcriptase with calf thymus DNA template | [9] |

Mechanisms of Resistance to this compound

The emergence of drug-resistant HIV-1 strains is a significant challenge in antiretroviral therapy. Resistance to this compound is primarily associated with specific mutations in the reverse transcriptase gene.

| Mutation | Effect on this compound Susceptibility | Fold Change in IC50 | Reference |

| M184V | Low-level resistance | 2-4 fold | [9] |

| K65R | Reduced susceptibility | Variable | [10] |

| L74V | Reduced susceptibility | Variable | [11] |

| Y115F | Reduced susceptibility | Variable | [11] |

| K65R + M184V | Increased resistance | > 4-fold | [10] |

| L74V + M184V | Increased resistance | 4-8 fold | [9] |

| Three ABC-associated mutations | High-level resistance | > 8-fold | [9] |

The M184V mutation is one of the most common mutations associated with this compound resistance, conferring a 2-4 fold reduction in susceptibility.[9] Combinations of mutations, such as K65R and M184V, can lead to higher levels of resistance.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

HIV-1 Reverse Transcriptase Inhibition Assay (Non-Radioactive)

This protocol describes a colorimetric assay to determine the inhibitory activity of compounds against HIV-1 RT.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Reaction Buffer (e.g., Tris-HCl, pH 8.3, MgCl2, DTT, KCl)

-

Template-Primer (e.g., poly(A)•oligo(dT))

-

Deoxynucleotide Triphosphates (dNTPs), including digoxigenin-labeled dUTP (DIG-dUTP)

-

Test compound (e.g., Carbovir Triphosphate)

-

Anti-digoxigenin-peroxidase (POD) antibody

-

Peroxidase substrate (e.g., ABTS)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound (CBV-TP) in the reaction buffer.

-

In a 96-well microplate, add the reaction buffer, template-primer, and dNTPs (including DIG-dUTP).

-

Add the test compound dilutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate the reaction by adding the recombinant HIV-1 RT to all wells except the negative control.

-

Incubate the plate at 37°C for 1-2 hours.

-

Wash the plate to remove unincorporated nucleotides.

-

Add the anti-digoxigenin-POD antibody and incubate for 1 hour at 37°C.

-

Wash the plate to remove unbound antibody.

-

Add the peroxidase substrate and incubate until a color change is observed.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Quantification of Intracellular Carbovir Triphosphate by HPLC-MS/MS

This protocol outlines a method for the extraction and quantification of CBV-TP from cells.

Materials:

-

Cell culture (e.g., PBMCs) treated with this compound

-

Cold methanol

-

Trichloroacetic acid (TCA)

-

High-Performance Liquid Chromatography (HPLC) system coupled with a Tandem Mass Spectrometer (MS/MS)

-

C18 reverse-phase HPLC column

-

Mobile phases (e.g., ammonium acetate and acetonitrile)

-

Carbovir triphosphate standard

Procedure:

-

Cell Lysis and Extraction:

-

Harvest cells treated with this compound.

-

Lyse the cells with cold methanol.

-

Precipitate proteins with TCA.

-

Centrifuge to pellet the precipitate and collect the supernatant.

-

-

Sample Preparation:

-

Neutralize the supernatant.

-

Filter the sample before injection into the HPLC system.

-

-

HPLC-MS/MS Analysis:

-

Inject the prepared sample into the HPLC-MS/MS system.

-

Separate the analytes using a C18 column with a suitable gradient of mobile phases.

-

Detect and quantify CBV-TP using the mass spectrometer in multiple reaction monitoring (MRM) mode, based on its specific precursor and product ion transitions.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of the CBV-TP standard.

-

Quantify the amount of CBV-TP in the cell extracts by comparing their peak areas to the standard curve.

-

Phenotypic Susceptibility Testing of HIV-1 to this compound

This protocol determines the concentration of this compound required to inhibit the replication of clinical HIV-1 isolates by 50% (IC50).

Materials:

-

Peripheral blood mononuclear cells (PBMCs) from a healthy donor

-

Phytohemagglutinin (PHA) and Interleukin-2 (IL-2)

-

Clinical HIV-1 isolate

-

This compound

-

p24 antigen ELISA kit

Procedure:

-

Cell Preparation:

-

Isolate PBMCs from healthy donor blood.

-

Stimulate the PBMCs with PHA and culture in the presence of IL-2.

-

-

Viral Infection:

-

Infect the stimulated PBMCs with the clinical HIV-1 isolate.

-

-

Drug Susceptibility Assay:

-

Plate the infected cells in a 96-well plate.

-

Add serial dilutions of this compound to the wells.

-

Incubate the plate for 7 days.

-

-

Quantification of Viral Replication:

-

After incubation, collect the cell culture supernatant.

-

Measure the amount of HIV-1 p24 antigen in the supernatant using an ELISA kit.

-

-

Data Analysis:

-

Determine the concentration of this compound that inhibits p24 production by 50% compared to the no-drug control. This is the IC50 value.

-

Conclusion

This compound's mechanism of action as a nucleoside reverse transcriptase inhibitor is well-characterized and provides a robust target for antiretroviral therapy. Its intracellular activation to carbovir triphosphate and subsequent competitive inhibition and chain termination of HIV-1 reverse transcriptase are the cornerstones of its efficacy. Understanding the quantitative aspects of its activity and the genetic basis of resistance is crucial for its effective clinical use and for the development of next-generation antiretroviral agents. The experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other NRTIs in the fight against HIV-1.

References

- 1. In Vitro Human Immunodeficiency Virus Type 1 Resistance Selections with Combinations of Tenofovir and Emtricitabine or this compound and Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HIV-1 Reverse Transcriptase based assay to determine cellular dNTP concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prediction of this compound Resistance from Genotypic Data: Impact of Zidovudine and Lamivudine Resistance In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insights into the molecular mechanism of inhibition and drug resistance for HIV-1 RT with carbovir triphosphate [pubmed.ncbi.nlm.nih.gov]

- 5. Measurement of HIV-1 reverse transcriptase by a nonradioactive assay system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. profoldin.com [profoldin.com]

- 7. In vitro human immunodeficiency virus type 1 resistance selections with combinations of tenofovir and emtricitabine or this compound and lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. HIV-1 reverse transcriptase (RT) genotype and susceptibility to RT inhibitors during this compound monotherapy and combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. In Vitro Selection of HIV-1 CRF08_BC Variants Resistant to Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Intracellular Phosphorylation of Abacavir to Carbovir Triphosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abacavir, a potent nucleoside reverse transcriptase inhibitor (NRTI), is a cornerstone of combination antiretroviral therapy for the management of HIV infection. As a prodrug, its therapeutic efficacy is entirely dependent on its intracellular conversion to the pharmacologically active anabolite, carbovir triphosphate. This technical guide provides a comprehensive overview of the enzymatic cascade responsible for this critical intracellular phosphorylation. It details the key enzymes involved, summarizes available quantitative data, and presents detailed experimental protocols for the study of this metabolic pathway. The included diagrams, generated using the DOT language, offer clear visual representations of the signaling pathways and experimental workflows, adhering to stringent design specifications for clarity and accessibility.

Introduction

This compound is a carbocyclic synthetic nucleoside analogue of deoxyguanosine.[1] Its antiviral activity is contingent upon a three-step intracellular phosphorylation process that converts it into carbovir 5'-triphosphate (CBV-TP).[1][2] CBV-TP acts as a competitive inhibitor of HIV-1 reverse transcriptase and as a chain terminator upon its incorporation into viral DNA, effectively halting viral replication.[1] Understanding the intricacies of this activation pathway is paramount for optimizing antiretroviral therapies, elucidating mechanisms of drug resistance, and developing novel therapeutic agents.

The Intracellular Phosphorylation Pathway of this compound

The conversion of this compound to its active triphosphate form is a sequential process mediated by a series of cellular kinases. The pathway is initiated in the cytoplasm of host cells, primarily in peripheral blood mononuclear cells (PBMCs), the main target of HIV.

Step 1: this compound to this compound Monophosphate

The first phosphorylation step is catalyzed by adenosine phosphotransferase , which transfers a phosphate group from ATP to the 5'-hydroxyl group of this compound, forming this compound 5'-monophosphate.[1][2]

Deamination to Carbovir Monophosphate

Following the initial phosphorylation, this compound monophosphate undergoes deamination by a cytosolic deaminase to yield (-)-carbovir 5'-monophosphate (CBV-MP).[1][2] This step is crucial as it creates the substrate for the subsequent phosphorylation enzymes.

Step 2: Carbovir Monophosphate to Carbovir Diphosphate

The second phosphorylation is carried out by guanylate kinase (GUK1) , which converts CBV-MP to (-)-carbovir 5'-diphosphate (CBV-DP).[1] This enzyme exhibits significant stereoselectivity, being approximately 7,000 times more efficient in phosphorylating the desired (-)-enantiomer of carbovir monophosphate compared to the (+)-enantiomer.

Step 3: Carbovir Diphosphate to Carbovir Triphosphate

The final and rate-limiting step in the activation cascade is the conversion of CBV-DP to the active antiviral agent, carbovir 5'-triphosphate (CBV-TP). This reaction is catalyzed by various nucleoside diphosphate kinases (NDPKs) , which utilize ATP as the phosphate donor.[1]

Figure 1: Intracellular phosphorylation pathway of this compound.

Quantitative Data

| Parameter | Value | Enzyme | Substrate | Reference |

| Stereoselectivity | (-)-enantiomer is 7,000x more efficient | Guanylate Kinase (GUK1) | Carbovir Monophosphate | [1] |

| This compound Bioavailability | ~83% | - | This compound | [1] |

| Carbovir Triphosphate Intracellular Half-life | >15 hours | - | Carbovir Triphosphate | [3] |

| Major Metabolites in Urine | 36% Glucuronide, 30% Carboxylate | - | This compound | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's intracellular phosphorylation.

In Vitro Kinase Assay for this compound Phosphorylation

This protocol describes a general method to assess the enzymatic conversion of this compound or its phosphorylated intermediates in a cell-free system.

Objective: To measure the activity of a specific kinase (e.g., Guanylate Kinase) in phosphorylating its substrate (e.g., Carbovir Monophosphate).

Materials:

-

Purified recombinant kinase enzyme

-

Substrate (this compound, this compound Monophosphate, or Carbovir Diphosphate)

-

ATP solution

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Quenching solution (e.g., 0.5 M EDTA)

-

Detection reagents (e.g., radiolabeled [γ-³²P]ATP or a commercial kinase assay kit)

-

Microplate reader or scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube or a well of a microplate, prepare the reaction mixture by combining the kinase reaction buffer, the substrate at various concentrations, and the purified kinase enzyme.

-

Initiation: Start the reaction by adding ATP (and radiolabel if applicable) to the mixture.

-

Incubation: Incubate the reaction at 37°C for a predetermined time course (e.g., 0, 5, 10, 20, 30 minutes).

-

Termination: Stop the reaction by adding the quenching solution.

-

Detection: Quantify the amount of phosphorylated product formed.

-

Radiolabeled Assay: Spot the reaction mixture onto a filter paper, wash away unincorporated [γ-³²P]ATP, and measure the radioactivity of the phosphorylated product using a scintillation counter.

-

Non-Radiolabeled Assay: Follow the instructions of a commercial kinase assay kit, which typically involves a colorimetric or fluorescent readout measured by a microplate reader.

-

-

Data Analysis: Plot the amount of product formed over time to determine the initial reaction velocity. Perform experiments with varying substrate concentrations to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax).

Figure 2: General workflow for an in vitro kinase assay.

Quantification of Intracellular Carbovir Triphosphate by HPLC-MS/MS

This protocol outlines a robust method for the extraction and quantification of carbovir triphosphate from peripheral blood mononuclear cells (PBMCs). This method is adapted from validated protocols for other nucleoside triphosphates.[3][4][5]

Objective: To accurately measure the intracellular concentration of the active metabolite, carbovir triphosphate.

Materials:

-

PBMCs isolated from whole blood

-

Cell lysis buffer (e.g., 70% methanol)

-

Internal standard (e.g., a stable isotope-labeled analogue of carbovir triphosphate)

-

HPLC system coupled with a tandem mass spectrometer (LC-MS/MS)

-

Anion-exchange or porous graphitic carbon HPLC column

-

Mobile phases (e.g., A: aqueous buffer with an ion-pairing agent; B: acetonitrile)

Procedure:

-

PBMC Isolation and Counting: Isolate PBMCs from whole blood using a density gradient centrifugation method (e.g., Ficoll-Paque). Count the cells to normalize the final metabolite concentration.

-

Cell Lysis and Extraction: a. Pellet a known number of PBMCs (e.g., 10 million cells) by centrifugation. b. Resuspend the cell pellet in ice-cold cell lysis buffer. c. Add the internal standard to the lysate. d. Vortex vigorously and incubate on ice to ensure complete cell lysis and protein precipitation. e. Centrifuge at high speed to pellet cell debris.

-

Sample Preparation: a. Transfer the supernatant to a new tube. b. Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator. c. Reconstitute the dried extract in the initial mobile phase.

-

LC-MS/MS Analysis: a. Inject the reconstituted sample onto the HPLC column. b. Elute the analytes using a gradient of mobile phase B. c. Detect and quantify carbovir triphosphate and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Data Analysis: a. Generate a standard curve using known concentrations of carbovir triphosphate. b. Calculate the concentration of carbovir triphosphate in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve. c. Normalize the concentration to the number of cells used in the extraction.

Figure 3: Workflow for intracellular carbovir triphosphate quantification.

Conclusion

The intracellular phosphorylation of this compound to carbovir triphosphate is a complex and highly regulated process that is fundamental to its anti-HIV activity. This technical guide has provided a detailed overview of the enzymatic pathway, summarized the available quantitative data, and presented robust experimental protocols for its investigation. A thorough understanding of this metabolic activation is critical for the rational design of future antiretroviral therapies and for optimizing the clinical use of existing NRTIs. Further research is warranted to fully elucidate the kinetic parameters of each enzymatic step and to explore the interplay of this pathway with other cellular processes.

References

Abacavir and the HIV-1 Reverse Transcriptase: An In-depth Analysis of the Binding Site and Resistance Mechanisms

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Abacavir, a potent carbocyclic nucleoside analogue, is a cornerstone of antiretroviral therapy for Human Immunodeficiency Virus Type 1 (HIV-1) infection. Its therapeutic efficacy is contingent upon its intracellular conversion to the active triphosphate form, carbovir triphosphate (CBV-TP), which acts as a competitive inhibitor of the viral reverse transcriptase (RT). This document provides a comprehensive technical overview of the this compound binding site on HIV-1 RT, detailing the molecular interactions, kinetic parameters of inhibition, and the structural basis of drug resistance. Through a synthesis of published data, experimental protocols, and molecular visualizations, this guide aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound's mechanism of action.

Mechanism of Action: Competitive Inhibition of HIV-1 Reverse Transcriptase

This compound is administered as a prodrug and undergoes intracellular phosphorylation to its active metabolite, carbovir triphosphate (CBV-TP).[1] CBV-TP is a structural analogue of deoxyguanosine triphosphate (dGTP) and acts as a competitive inhibitor of HIV-1 reverse transcriptase.[2] By mimicking the natural substrate, CBV-TP binds to the active site of the enzyme and is incorporated into the nascent viral DNA chain.[1] However, the carbocyclic sugar moiety of this compound lacks a 3'-hydroxyl group, which is essential for the formation of the 5'-3' phosphodiester bond with the next incoming nucleotide.[1] This leads to premature chain termination and the cessation of viral DNA synthesis.[2]

The intracellular activation and inhibitory action of this compound can be visualized as a multi-step process:

Quantitative Analysis of this compound Binding and Inhibition

The inhibitory potency of CBV-TP against wild-type and mutant HIV-1 RT has been quantified through pre-steady-state kinetic analysis. These studies provide crucial parameters such as the dissociation constant (Kd), which reflects the binding affinity of the inhibitor to the enzyme, and the rate of incorporation (kpol).

| Enzyme | Substrate | Kd (µM) | kpol (s⁻¹) | Incorporation Efficiency (kpol/Kd) (µM⁻¹s⁻¹) | Fold Resistance | Reference |

| Wild-Type HIV-1 RT | dGTP | 1.1 ± 0.3 | 250 ± 20 | 227 | - | --INVALID-LINK-- |

| CBV-TP | 4.9 ± 1.2 | 17 ± 1 | 3.5 | - | --INVALID-LINK-- | |

| M184V Mutant HIV-1 RT | dGTP | 1.3 ± 0.3 | 110 ± 10 | 85 | - | --INVALID-LINK-- |

| CBV-TP | 10 ± 3 | 1.2 ± 0.1 | 0.12 | 29 | --INVALID-LINK-- |

Table 1: Pre-Steady-State Kinetic Parameters for dGTP and Carbovir Triphosphate (CBV-TP) Incorporation by Wild-Type and M184V HIV-1 Reverse Transcriptase.

The this compound Binding Site and Structural Basis of Resistance

While a crystal structure of this compound or CBV-TP in complex with HIV-1 RT is not publicly available, extensive research on other nucleoside reverse transcriptase inhibitors (NRTIs) and the M184V mutation provides significant insights into the binding site and the mechanism of resistance.

The active site of HIV-1 RT is located in the p66 subunit and is composed of the "fingers," "palm," and "thumb" subdomains. The catalytic core, containing the highly conserved YMDD (tyrosine-methionine-aspartate-aspartate) motif at residues 183-186, resides in the palm subdomain.[3][4] CBV-TP, as a dGTP analogue, is expected to bind in this active site, with its triphosphate moiety coordinating with two magnesium ions and interacting with catalytic aspartate residues (D110, D185, D186).

The primary mutation conferring resistance to this compound is the substitution of methionine at position 184 with valine (M184V).[2][5] This mutation is located at the heart of the dNTP binding site.[6][7] Structural modeling and studies with other NRTIs suggest that the bulky β-branched side chain of valine at position 184 creates steric hindrance with the carbocyclic ring of CBV-TP.[6] This steric clash is believed to reduce the binding affinity (increase in Kd) and significantly slow the rate of incorporation (decrease in kpol) of CBV-TP, as demonstrated by the kinetic data in Table 1.[2]

Experimental Protocols

Pre-Steady-State Kinetic Analysis of CBV-TP Incorporation

This method is employed to determine the kinetic parameters of a single nucleotide incorporation event by HIV-1 RT.

Objective: To measure the dissociation constant (Kd) and the maximum rate of incorporation (kpol) for CBV-TP.

Materials:

-

Purified wild-type and M184V mutant HIV-1 RT

-

5'-32P-labeled DNA primer

-

DNA or RNA template

-

Carbovir triphosphate (CBV-TP) and dGTP

-

Rapid quench-flow instrument

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 5 mM MgCl2, 10 mM DTT)

-

Quench solution (e.g., 0.5 M EDTA)

-

Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

-

Phosphorimager and analysis software

Workflow:

Procedure:

-

A pre-incubated complex of HIV-1 RT and the 32P-labeled primer/template duplex is rapidly mixed with a solution containing varying concentrations of CBV-TP or dGTP in the rapid quench-flow instrument.

-

The reaction is allowed to proceed for a series of short time intervals.

-

The reaction is stopped by quenching with a solution such as EDTA.

-

The reaction products are separated by size using denaturing PAGE.

-

The amount of extended primer is quantified using a phosphorimager.

-

The concentration of product formed is plotted against time, and the data are fitted to a burst equation to determine the observed rate of incorporation (kobs) for each substrate concentration.

-

The kobs values are then plotted against the substrate concentration, and the resulting hyperbola is fitted to determine the Kd and kpol.

Conclusion

The clinical efficacy of this compound is directly linked to the specific molecular interactions of its active triphosphate form, CBV-TP, within the active site of HIV-1 reverse transcriptase. As a competitive inhibitor of dGTP, CBV-TP effectively terminates viral DNA synthesis. The development of resistance, primarily through the M184V mutation, underscores the critical role of steric compatibility within the enzyme's active site for inhibitor binding and incorporation. A thorough understanding of these quantitative and structural determinants is paramount for the development of next-generation NRTIs that can overcome existing resistance mechanisms and for the optimization of current antiretroviral therapies. The experimental protocols outlined herein provide a framework for the continued investigation of NRTI binding and resistance, contributing to the ongoing effort to combat HIV-1 infection.

References

- 1. PharmGKB summary: this compound pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Molecular Docking Studies of HIV-1 Resistance to Reverse Transcriptase Inhibitors: Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Insights into the molecular mechanism of inhibition and drug resistance for HIV-1 RT with carbovir triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The M184V Mutation in the Reverse Transcriptase of Human Immunodeficiency Virus Type 1 Impairs Rescue of Chain-Terminated DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Genetic Underpinning of Abacavir Hypersensitivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Abacavir, a potent nucleoside reverse transcriptase inhibitor, is a critical component of antiretroviral therapy for HIV-1 infection. However, its use is associated with a significant risk of a multi-organ hypersensitivity reaction (AHR) in a subset of patients. This guide provides a comprehensive technical overview of the genetic basis of this compound hypersensitivity, focusing on the pivotal role of the Human Leukocyte Antigen (HLA) allele, HLA-B*57:01. The strong association between this genetic marker and AHR has led to the successful implementation of pharmacogenetic screening, representing a landmark in personalized medicine. This document details the molecular mechanisms, experimental protocols for genetic testing, and the clinical implications of this critical drug-gene interaction.

The Genetic Association: HLA-B*57:01

The primary genetic determinant of this compound hypersensitivity is the presence of the HLA-B57:01 allele.[1][2] Individuals carrying this allele have a markedly increased risk of developing AHR upon exposure to this compound. The association is so strong that screening for HLA-B57:01 is now the standard of care before initiating this compound therapy.[3] The presence of HLA-B*57:01 is a necessary, but not sufficient, condition for the development of AHR, as not all carriers will experience the reaction. This suggests the involvement of other, yet to be fully elucidated, genetic or environmental factors.

Prevalence of HLA-B*57:01

The frequency of the HLA-B*57:01 allele varies significantly across different ethnic populations. This variation directly impacts the incidence of this compound hypersensitivity in these groups.

| Population | Prevalence of HLA-B*57:01 (%) |

| European | 5-8 |

| African American | 2-3 |

| Asian | 1-2 |

| Hispanic | 1-2 |

This table summarizes representative prevalence data. Specific prevalence can vary within broader ethnic categories.

Predictive Value of HLA-B*57:01 Screening

The clinical utility of HLA-B*57:01 screening is underscored by its high negative predictive value (NPV) and moderate positive predictive value (PPV).

| Predictive Value | Value (%) | Interpretation |

| Negative Predictive Value (NPV) | ~100 | Individuals negative for HLA-B57:01 are at extremely low risk of developing AHR. |

| Positive Predictive Value (PPV) | ~50-60 | Approximately half of the individuals positive for HLA-B57:01 will develop AHR if treated with this compound. |

The high NPV provides a strong rationale for avoiding this compound in HLA-B*57:01-positive individuals, effectively preventing the hypersensitivity reaction. The incomplete PPV highlights the multifactorial nature of the immune response.

Molecular Mechanism: The "Altered Peptide Repertoire" Model

The mechanism by which this compound induces a hypersensitivity reaction in HLA-B*57:01 carriers is explained by the "altered peptide repertoire" model.[1][2] This model deviates from the traditional hapten and pro-hapten hypotheses of drug hypersensitivity.

-

Non-covalent Binding: this compound binds non-covalently within the peptide-binding groove (specifically the F-pocket) of the HLA-B57:01 protein.[4][5] This interaction is specific to the molecular structure of HLA-B57:01.

-

Altered Groove Conformation: The binding of this compound alters the shape and chemical properties of the peptide-binding groove.[4]

-

Novel Self-Peptide Presentation: This conformational change leads to the presentation of a novel set of endogenous self-peptides that would not normally bind to HLA-B*57:01.[1][2]

-

T-Cell Recognition as Foreign: These newly presented self-peptides are recognized as foreign by circulating CD8+ T-cells.

-

Immune Activation: The recognition of this altered peptide-HLA complex by the T-cell receptor (TCR) triggers a cascade of T-cell activation, proliferation, and cytokine release, leading to the systemic symptoms of AHR.[6][7][8]

Experimental Protocols for HLA-B*57:01 Detection

Accurate and timely identification of the HLA-B*57:01 allele is crucial for preventing AHR. Several molecular methods are employed for this purpose.

Sequence-Specific Primer Polymerase Chain Reaction (PCR-SSP)

This method utilizes primers that are specific to the HLA-B*57:01 allele.

Principle: PCR amplification will only occur if the primer sequences are a perfect match to the target DNA, indicating the presence of the specific allele.

Methodology:

-

DNA Extraction: Genomic DNA is isolated from a whole blood sample.

-

PCR Amplification: The extracted DNA is subjected to PCR using multiple primer sets in parallel. One set is specific for a conserved region of the HLA-B gene (internal control), and another set is specific for the unique sequence of HLA-B*57:01.

-

Gel Electrophoresis: The PCR products are separated by size using agarose gel electrophoresis.

-

Interpretation: The presence of a PCR product of the expected size for the HLA-B*57:01-specific primers indicates a positive result.[9][10] The internal control band should be present in all reactions to validate the PCR.

Real-Time PCR (qPCR) with Sequence-Specific Probes

This is a high-throughput method that offers rapid and quantitative results.

Principle: This technique uses fluorescently labeled probes that bind specifically to the HLA-B*57:01 allele. The amplification of the target sequence is monitored in real-time by detecting the fluorescence signal.

Methodology:

-

DNA Extraction: Genomic DNA is extracted from a whole blood sample.

-

qPCR Reaction Setup: The DNA is mixed with primers flanking a polymorphic region of the HLA-B gene, a fluorescently labeled probe specific for HLA-B*57:01, and a qPCR master mix.

-

Thermal Cycling and Detection: The reaction is performed in a real-time PCR instrument. During amplification, the probe hybridizes to the target sequence and is cleaved by the polymerase, releasing the fluorophore and generating a signal.

-

Data Analysis: The amplification plot is analyzed to determine the cycle threshold (Ct) value, which is inversely proportional to the amount of target DNA. A positive signal above a certain threshold indicates the presence of the HLA-B*57:01 allele.[11]

Flow Cytometry

This method detects the presence of the HLA-B57 protein on the surface of cells.

Principle: A monoclonal antibody that specifically recognizes the HLA-B17 serotype (which includes HLA-B57 and HLA-B58) is used to stain peripheral blood mononuclear cells (PBMCs). The stained cells are then analyzed by flow cytometry.

Methodology:

-

Sample Preparation: A whole blood sample is collected in an EDTA tube.

-

Cell Staining: The blood is incubated with a fluorescently labeled monoclonal antibody specific for the HLA-B17 antigen and an antibody against a pan-leukocyte marker (e.g., CD45).[12]

-

Erythrocyte Lysis: Red blood cells are lysed.

-

Flow Cytometric Analysis: The stained white blood cells are analyzed on a flow cytometer. The fluorescence intensity of the cells is measured to determine the percentage of cells expressing the HLA-B17 antigen.[13]

-

Interpretation: A high percentage of positively stained cells suggests the presence of an HLA-B57 or HLA-B58 allele. Positive results from flow cytometry screening require confirmation by a molecular method (PCR-SSP or qPCR) to specifically identify HLA-B*57:01.[12]

Clinical and Drug Development Implications

The discovery of the strong genetic association between HLA-B*57:01 and this compound hypersensitivity has had a profound impact on clinical practice and drug development.

-

Personalized Medicine: Pre-treatment screening for HLA-B*57:01 is a prime example of personalized medicine, allowing for the stratification of patients to avoid a predictable and potentially severe adverse drug reaction. The incidence of suspected this compound hypersensitivity reactions has been shown to decrease significantly with the implementation of routine screening.[14]

-

Improved Drug Safety: The ability to identify at-risk individuals has dramatically improved the safety profile of this compound.

-

Drug Development: The understanding of the "altered peptide repertoire" mechanism provides a new paradigm for investigating other HLA-associated drug hypersensitivities. This knowledge can inform the design of safer drugs by avoiding chemical structures that are likely to bind to specific HLA alleles and alter the presented peptide repertoire. For instance, in silico modeling and in vitro assays can be employed early in the drug development pipeline to assess the potential for a new chemical entity to interact with various HLA alleles.

Conclusion

The genetic basis of this compound hypersensitivity, centered on the HLA-B*57:01 allele, is a well-established and clinically actionable pharmacogenomic association. The "altered peptide repertoire" model provides a detailed molecular explanation for this idiosyncratic adverse drug reaction. The implementation of robust and reliable genetic screening methods has transformed the clinical use of this compound, making it a safer therapeutic option for individuals with HIV. This success story serves as a powerful illustration of how understanding the genetic underpinnings of drug response can lead to significant advances in patient care and drug development. Further research into the role of other genetic and environmental factors will continue to refine our understanding of this complex immune-mediated reaction.

References

- 1. pnas.org [pnas.org]

- 2. Unravelling the Proteomics of HLA-B*57:01+ Antigen Presenting Cells during this compound Medication [mdpi.com]

- 3. HLA-B*57:01 screening and hypersensitivity reaction to this compound between 1999 and 2016 in the OPERA® observational database: a cohort study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Conformational Dynamics in this compound-Induced Hypersensitivity Syndrome | bioRxiv [biorxiv.org]

- 5. Mechanisms involved in the this compound-mediated hypersensitivity syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Induced T Cell Reactivity from Drug Naïve Individuals Shares Features of Allo-Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. This compound induced T cell reactivity from drug naïve individuals shares features of allo-immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. frontiersin.org [frontiersin.org]

- 10. Concordance of an in-house 2-steps PCR-SSP and nanopore sequencing for HLA-B*57:01 and HLA-B*58:01 typing: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Comparison of Methods for In-House Screening of HLA-B*57:01 to Prevent this compound Hypersensitivity in HIV-1 Care - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. HLA-B*57:01 screening and hypersensitivity reaction to this compound between 1999 and 2016 in the OPERA® observational database: a cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of HLA-B*57:01 in Abacavir-Induced Hypersensitivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of the human leukocyte antigen (HLA) allele, HLA-B*57:01, in mediating abacavir-induced hypersensitivity syndrome (AHS). This compound is a potent nucleoside reverse transcriptase inhibitor used in the treatment of HIV infection. However, its use is associated with a significant risk of a multi-organ clinical syndrome of hypersensitivity in a subset of patients. This guide delves into the molecular mechanisms, genetic basis, diagnostic protocols, and clinical implications of this pharmacogenetic association.

The Molecular Basis of this compound Hypersensitivity

The prevailing mechanism underlying AHS is the "altered peptide repertoire" model.[1][2] Unlike the hapten or pro-hapten hypotheses, where a drug or its metabolite covalently binds to a self-protein to become immunogenic, this compound interacts non-covalently with the HLA-B*57:01 molecule.[2][3][4]

This compound binds specifically within the F-pocket of the peptide-binding groove of the HLA-B*57:01 protein.[1][5] This binding alters the shape and chemical environment of the groove, which in turn changes the repertoire of self-peptides that can be presented by the HLA molecule.[1][6] Consequently, novel self-peptides, to which the host's T-cells are not tolerant, are displayed on the surface of antigen-presenting cells (APCs).[3]

This presentation of a novel set of self-peptides is recognized by cytotoxic CD8+ T-cells, leading to their activation and proliferation.[1][2] These activated CD8+ T-cells then orchestrate a systemic inflammatory response, releasing a cascade of pro-inflammatory cytokines, which manifests as the clinical symptoms of AHS.[7][8]

Signaling Pathway of this compound-Induced Hypersensitivity

The following diagram illustrates the key molecular and cellular events in the signaling pathway leading to this compound hypersensitivity in HLA-B*57:01 positive individuals.

Caption: Molecular pathway of this compound-induced hypersensitivity.

Data Presentation: Quantitative Analysis

The association between HLA-B*57:01 and this compound hypersensitivity is one of the strongest pharmacogenetic associations discovered. The following tables summarize key quantitative data from clinical studies.

Table 1: Incidence of this compound Hypersensitivity (AHS) with and without HLA-B*57:01 Screening

| Study / Population | AHS Incidence without Screening | AHS Incidence with Screening | Reference |

| 9 Clinical Trials (n=2,670) | ~8% | 1% (in HLA-B*57:01 negative) | [7] |

| Caucasians | ~6% | Not Applicable | [7] |

| African Americans | 2-3% | Not Applicable | [7] |

| Taiwanese | 0.9% (clinically confirmed) | Not Applicable | [9] |

| PREDICT-1 (Control Group, n=847) | 7.8% (clinically suspected) | Not Applicable | [10] |

| PREDICT-1 (Screening Group, n=803) | Not Applicable | 3.4% (clinically suspected) | [10] |

| PREDICT-1 (Control Group, n=847) | 2.7% (immunologically confirmed) | Not Applicable | [10] |

| PREDICT-1 (Screening Group, n=803) | Not Applicable | 0% (immunologically confirmed) | [10] |

| OPERA® Cohort (Pre-screening period) | 1.3% (definite or probable) | Not Applicable | [10] |

| OPERA® Cohort (Post-screening, 2015) | Not Applicable | 0.2% (definite or probable) | [10] |

Table 2: Diagnostic Accuracy of HLA-B*57:01 Screening for this compound Hypersensitivity

| Parameter | Value | Study |

| PREDICT-1 Study (Immunologically Confirmed AHS) | ||

| Sensitivity | 100% | [10] |

| Specificity | 96.9% | [11] |

| Positive Predictive Value (PPV) | 47.9% | [10] |

| Negative Predictive Value (NPV) | 100% | [10] |

| Meta-analysis (Immunologically Confirmed AHS) | ||

| Odds Ratio | 1,056.2 (95% CI = 345.0–3,233.3) | [12] |

| Meta-analysis (Clinically Diagnosed AHS) | ||

| Odds Ratio | 23.6 (95% CI = 15.4–36.3) | [12] |

Table 3: Frequency of the HLA-B*57:01 Allele in Different Populations

| Population | Allele Frequency | Reference |

| Southwest Asian | 11% | |

| European | 6.8% | |

| South American | 2.6% | |

| Middle Eastern | 2.5% | |

| Mexican | 2.2% | |

| African | 1% | |

| Taiwanese | 0.3% | [9] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound hypersensitivity.

HLA-B*57:01 Genotyping

The gold standard for preventing AHS is prospective genotyping for the HLA-B*57:01 allele. Several molecular methods are available.

This method uses primers designed to specifically amplify the HLA-B*57:01 allele.

-

DNA Extraction: Genomic DNA is extracted from whole blood or buccal swabs using a standard commercial kit.

-

PCR Amplification:

-

A multiplex PCR is performed with at least two primer sets: one specific for a conserved region of the HLA-B gene (as a positive control for amplification) and another specific for the HLA-B*57:01 allele.

-

Reaction Mixture: A typical 20 µL reaction contains 3–10 ng of genomic DNA, 1.25 µM of the forward primer, 0.5 µM of each of the reverse primers, 0.25 µM of control gene primers, PCR buffer, 1.5 mM MgCl₂, 0.025 U of Taq polymerase, and 0.12 mM dNTPs.[13]

-

Thermocycling Conditions: An initial denaturation at 95°C for 2-5 minutes, followed by 30-35 cycles of denaturation at 95°C for 30 seconds, annealing at a primer-specific temperature (e.g., 65°C) for 30 seconds, and extension at 72°C for 45 seconds, with a final extension at 72°C for 5-10 minutes.

-

-

Detection: PCR products are visualized by agarose gel electrophoresis. The presence of a band of the correct size for the HLA-B*57:01 amplicon indicates a positive result.

This is a high-throughput method that offers rapid and sensitive detection.

-

Principle: This assay uses allele-specific primers and a fluorescently labeled probe that binds specifically to the HLA-B*57:01 amplicon. The 5' to 3' exonuclease activity of the DNA polymerase cleaves the probe during amplification, releasing the fluorophore from the quencher and generating a fluorescent signal.

-

Reaction Setup: A typical reaction mix includes genomic DNA, allele-specific primers for HLA-B*57:01, a specific TaqMan® probe, a reference gene primer/probe set (e.g., for β-globin), and a real-time PCR master mix.

-

Thermocycling and Detection: The reaction is performed in a real-time PCR instrument. The amplification of both the target allele and the reference gene is monitored in real-time by detecting the fluorescence emitted. The presence of an amplification curve for the HLA-B*57:01 target indicates a positive result.

Lymphocyte Transformation Test (LTT)

The LTT is an in vitro assay to assess the proliferative response of peripheral blood mononuclear cells (PBMCs) upon exposure to a drug.

-

PBMC Isolation: PBMCs are isolated from heparinized whole blood by density gradient centrifugation (e.g., using Ficoll-Paque).

-

Cell Culture:

-

PBMCs are cultured in 96-well round-bottom plates at a density of 1-2 x 10⁵ cells per well in a complete culture medium (e.g., RPMI 1640 supplemented with 10% fetal calf serum, L-glutamine, and antibiotics).

-

Cells are stimulated with various concentrations of this compound (typically ranging from 1 to 50 µg/mL). A positive control (e.g., phytohemagglutinin) and a negative control (culture medium alone) are included.

-

-

Proliferation Assay:

-

After 5-6 days of incubation at 37°C in a 5% CO₂ atmosphere, cell proliferation is measured.

-

[³H]-Thymidine Incorporation: 1 µCi of [³H]-thymidine is added to each well, and the plates are incubated for another 16-18 hours. The cells are then harvested onto glass fiber filters, and the incorporated radioactivity is measured using a scintillation counter.

-

-

Data Analysis: The results are expressed as a stimulation index (SI), which is the ratio of the mean counts per minute (cpm) in the presence of the drug to the mean cpm in the absence of the drug. An SI ≥ 2 is generally considered a positive response.

This compound Patch Testing

Patch testing is an in vivo method to confirm a delayed-type hypersensitivity reaction to a drug.

-

Patch Preparation: this compound is prepared in petrolatum at concentrations of 1% and 10%.

-

Application: The patches are applied to the upper back of the patient and left in place for 48 hours.

-

Reading: The patch test sites are read at 48 and 72 hours after application.

-

Interpretation: A positive reaction is characterized by erythema, infiltration, and papules at the application site. The intensity of the reaction is graded according to international guidelines.

Cytokine Profiling

Measurement of cytokine production by this compound-specific T-cells provides insights into the immunopathology of AHS.

-

Cell Culture: PBMCs from hypersensitive and tolerant individuals are cultured with and without this compound as described for the LTT.

-

Cytokine Measurement:

-

ELISA: Supernatants from the cell cultures are collected after 24-48 hours, and the concentration of specific cytokines (e.g., IFN-γ, TNF-α) is measured using commercially available ELISA kits.

-

ELISpot: This assay quantifies the number of cytokine-secreting cells. PBMCs are cultured on a membrane pre-coated with an anti-cytokine antibody. After stimulation with this compound, secreted cytokines are captured on the membrane. The spots, each representing a single cytokine-producing cell, are visualized with a secondary antibody and a chromogenic substrate and counted using an ELISpot reader.[8][14]

-

Intracellular Cytokine Staining (ICS) with Flow Cytometry: PBMCs are stimulated with this compound in the presence of a protein transport inhibitor (e.g., Brefeldin A). The cells are then surface-stained for CD8, fixed, permeabilized, and stained with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ). The percentage of CD8+ T-cells producing the cytokine is determined by flow cytometry.

-

Mandatory Visualizations

Experimental Workflow for HLA-B*57:01 Screening and this compound Prescription

Caption: Clinical workflow for HLA-B*57:01 screening.

Logical Relationship between HLA-B*57:01, this compound, and Immune Response

Caption: Relationship between genetics, drug, and outcome.

Conclusion

The strong and specific association between the HLA-B57:01 allele and this compound-induced hypersensitivity represents a landmark in the field of pharmacogenomics. Understanding the molecular mechanism of this adverse drug reaction has led to the successful implementation of genetic screening in clinical practice, significantly reducing the incidence of this potentially life-threatening condition.[7][10] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource on the central role of HLA-B57:01 in this compound hypersensitivity, from the fundamental science to its clinical application. Continued research in this area will further refine our understanding of immune-mediated adverse drug reactions and aid in the development of safer and more effective therapies.

References

- 1. IFN-γ ELISpot Assays on MultiScreen® IP [merckmillipore.com]

- 2. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. researchgate.net [researchgate.net]

- 5. snp.com.tr [snp.com.tr]

- 6. med.virginia.edu [med.virginia.edu]

- 7. utcd.org.tr [utcd.org.tr]

- 8. researchgate.net [researchgate.net]

- 9. Proliferation assay - 3H thymidine incorporation [sanquin.org]

- 10. Development and initial validation of a modified lymphocyte transformation test (LTT) assay in patients with DRESS and AGEP - PMC [pmc.ncbi.nlm.nih.gov]

- 11. osanghc.com [osanghc.com]

- 12. Frontiers | Concordance of an in-house 2-steps PCR-SSP and nanopore sequencing for HLA-B*57:01 and HLA-B*58:01 typing: a comparative study [frontiersin.org]

- 13. Intracellular Cytokine Staining Protocol [anilocus.com]

- 14. Use of patch testing for the diagnosis of this compound-related hypersensitivity reaction in HIV patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Early In Vitro Studies on the Antiviral Activity of Abacavir: A Technical Guide

An In-depth Examination of the Foundational Research into Abacavir's Efficacy and Mechanism of Action for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the early in vitro studies that were pivotal in establishing the antiviral activity of this compound, a potent nucleoside reverse transcriptase inhibitor (NRTI). The following sections detail the quantitative measures of its efficacy against HIV, the experimental protocols employed in these seminal studies, and the molecular pathways elucidated through this foundational research.

Quantitative Antiviral Activity and Cytotoxicity

The initial in vitro evaluation of this compound demonstrated its potent and selective activity against Human Immunodeficiency Virus type 1 (HIV-1). A summary of the key quantitative data from these early studies is presented below, offering a comparative look at its efficacy and toxicity across different cell lines and viral strains.

| Parameter | Value (µM) | Cell Line | Virus Strain | Reference |

| IC50 | 4.0 | MT-4 cells | Wild-type HIV-1 | [1][2][3] |

| IC50 | 0.26 | Clinical Isolates | HIV-1 | [2][3] |

| Ki | 0.021 | - | HIV reverse transcriptase | [2][3] |

| CC50 | 160 | CEM cells | - | [2][3] |

| CC50 | 140 | CD4+ CEM cells | - | [2][3] |

| CC50 | 110 | Normal bone progenitor cells (BFU-E) | - | [2][3] |

IC50 (50% Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition of viral replication in vitro. Ki (Inhibition Constant): The concentration of an inhibitor required to produce half-maximum inhibition. CC50 (50% Cytotoxic Concentration): The concentration of a drug that is required to cause 50% cytotoxicity in uninfected cells.

Mechanism of Action: Intracellular Activation and Reverse Transcriptase Inhibition

This compound is a prodrug that requires intracellular phosphorylation to become its active form, carbovir triphosphate (CBV-TP).[4][5] This active metabolite acts as a competitive inhibitor of HIV reverse transcriptase and as a chain terminator during viral DNA synthesis.[4][6]

Intracellular Activation Pathway of this compound

The following diagram illustrates the metabolic conversion of this compound to its active triphosphate form within the host cell.

References

- 1. selleckchem.com [selleckchem.com]

- 2. The antiviral activity, mechanism of action, clinical significance and resistance of this compound in the treatment of pediatric AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. PharmGKB summary: this compound pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound: a review of its clinical potential in patients with HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

Abacavir's In Vitro Activity Across Diverse HIV-1 Clades: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro spectrum of activity of Abacavir, a potent nucleoside reverse transcriptase inhibitor (NRTI), against various clades of the Human Immunodeficiency Virus Type 1 (HIV-1). The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes critical pathways to offer a comprehensive resource for researchers in the field of HIV drug development.

Quantitative Susceptibility of HIV-1 Clades to this compound

The in vitro potency of this compound is typically quantified by its 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of viral replication in cell culture. A comprehensive analysis of this compound's activity against a panel of HIV-1 Group M subtypes (A, B, C, D, E, F, and G), Group O, and HIV-2 isolates reveals a broad spectrum of antiviral activity.

The following table summarizes the mean IC50 values of this compound against various HIV-1 clades, as determined in peripheral blood mononuclear cells (PBMCs). It is important to note that IC50 values can vary depending on the specific viral isolate and the experimental assay used.

| HIV-1 Clade/Group | Mean IC50 (nM) |

| Subtype A | 345 |

| Subtype B | 363 |

| Subtype C | 8.8 |

| Subtype D | 262.8 |

| Subtype E (CRF01_AE) | 100.6 |

| Subtype F | 84.2 |

| Subtype G | 78.5 |

| Group O | 300.9 |

| HIV-2 | 228.1 |

Data sourced from an FDA microbiology review of the combination of this compound and Lamivudine. The review notes that the antiviral activity was measured using a reverse transcriptase (RT) activity assay and a p24 assay in PBMCs.[1]

Additional studies have reported IC50 values for this compound against various HIV-1 strains and clinical isolates:

-

Against wild-type HIV-1 in MT-4 cells, an IC50 of 4.0 µM has been reported.[2][3]

-

The mean IC50 value against 8 clinical isolates in monocytes and peripheral blood mononuclear cells was 0.26 µM.[1]

-

For clinical HIV isolates in vitro, a mean IC50 of 0.07 microgram/ml (approximately 0.25 µM) has also been noted.[4][5]

Experimental Protocols for Determining this compound Susceptibility

The determination of this compound's in vitro activity against different HIV-1 clades relies on standardized and reproducible experimental protocols. A commonly employed method is the phenotypic drug susceptibility assay, which measures the ability of a virus to replicate in the presence of varying concentrations of an antiretroviral drug. A widely used platform for this is the luciferase reporter gene assay utilizing TZM-bl cells.

Phenotypic Drug Susceptibility Assay using TZM-bl Cells

This assay quantifies the inhibition of viral replication by measuring the activity of a reporter gene (luciferase) that is activated upon successful viral entry and gene expression.

Cell Line:

-

TZM-bl cells: This is a genetically engineered HeLa cell line that expresses CD4, CXCR4, and CCR5, making them susceptible to a wide range of HIV-1 strains.[6] These cells contain an integrated firefly luciferase gene under the control of the HIV-1 long terminal repeat (LTR) promoter.

Principle:

-

Upon successful infection of TZM-bl cells by HIV-1, the viral Tat protein is produced. Tat then transactivates the HIV-1 LTR, leading to the expression of the luciferase reporter gene. The amount of light produced by the luciferase enzyme is directly proportional to the level of viral replication.

Detailed Methodology:

-

Virus Preparation:

-

Viral stocks of different HIV-1 clades are propagated in a suitable cell line (e.g., PBMCs or MT-4 cells).

-

The viral titer is determined to ensure a consistent amount of virus is used in each assay.

-

-

Drug Dilution:

-

A stock solution of this compound is prepared and serially diluted to create a range of concentrations to be tested.

-

-

Assay Setup (96-well plate format):

-

TZM-bl cells are seeded into a 96-well microtiter plate and allowed to adhere overnight.

-

The serially diluted this compound is added to the wells in triplicate.

-

A standardized amount of the HIV-1 isolate (of a specific clade) is then added to each well containing the drug and cells.

-

Control wells are included:

-

Virus Control: Cells + Virus (no drug) - represents 100% viral replication.

-

Cell Control: Cells only (no virus, no drug) - represents baseline luciferase activity.

-

-

-

Incubation:

-

The plate is incubated for 48 hours at 37°C in a humidified 5% CO2 incubator to allow for viral entry, replication, and reporter gene expression.

-

-

Luciferase Activity Measurement:

-

After incubation, the culture medium is removed, and the cells are lysed.

-

A luciferase substrate is added to each well.

-

The luminescence is measured using a luminometer.

-

-

Data Analysis and IC50 Determination:

-

The percentage of viral inhibition for each drug concentration is calculated relative to the virus control.

-

The IC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Visualizing Key Pathways and Workflows

To better understand the processes involved in this compound's mechanism of action and its evaluation, the following diagrams have been generated using the DOT language.

Intracellular Activation Pathway of this compound

This compound is a prodrug that requires intracellular phosphorylation to become pharmacologically active. This diagram illustrates the enzymatic conversion of this compound to its active triphosphate form, Carbovir triphosphate (CBV-TP).

Experimental Workflow for Phenotypic Drug Susceptibility Testing

This diagram outlines the key steps involved in a typical in vitro phenotypic assay to determine the susceptibility of HIV-1 isolates to this compound.

Conclusion

This compound demonstrates potent in vitro activity against a wide range of HIV-1 clades, including those prevalent in various global regions. The data presented in this guide, derived from standardized phenotypic assays, underscore the broad utility of this compound in antiretroviral therapy. The detailed experimental protocols provide a foundation for consistent and reliable evaluation of this compound's potency and for future research into its activity against emerging HIV-1 variants. The visualized pathways offer a clear understanding of its mechanism of action and the experimental procedures used for its characterization. This comprehensive overview serves as a valuable technical resource for the scientific community dedicated to the ongoing development of effective HIV treatments.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. The antiviral activity, mechanism of action, clinical significance and resistance of this compound in the treatment of pediatric AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Safety and pharmacokinetics of this compound (1592U89) following oral administration of escalating single doses in human immunodeficiency virus type 1-infected adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Safety and Pharmacokinetics of this compound (1592U89) following Oral Administration of Escalating Single Doses in Human Immunodeficiency Virus Type 1-Infected Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Novel Phenotypic Drug Susceptibility Assay for Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

Initial Reports of Abacavir Resistance Mutations: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Abacavir (ABC) is a potent carbocyclic nucleoside analogue that inhibits HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle. Following intracellular phosphorylation to its active metabolite, carbovir triphosphate (CBV-TP), it acts as a chain terminator when incorporated into the nascent viral DNA. However, the emergence of drug resistance mutations in the RT enzyme can significantly compromise the efficacy of this compound-containing antiretroviral regimens. This technical guide provides a comprehensive overview of the initial reports of this compound resistance mutations, detailing the key mutations, their quantitative impact on drug susceptibility, the experimental protocols used for their characterization, and the underlying molecular mechanisms of resistance.

Key this compound Resistance Mutations

Initial in vitro and in vivo studies identified several key amino acid substitutions in the HIV-1 reverse transcriptase that confer resistance to this compound. The primary mutations include:

-

M184V/I: This is often the first mutation to be selected under this compound pressure and confers a low to moderate level of resistance.[1][2] It is also the primary mutation associated with resistance to lamivudine (3TC) and emtricitabine (FTC).

-

K65R: This mutation is selected by several nucleoside reverse transcriptase inhibitors (NRTIs), including this compound, tenofovir, and didanosine.[3][4][5]

-

L74V: Frequently observed in patients receiving this compound, often in combination with M184V.[4]

-